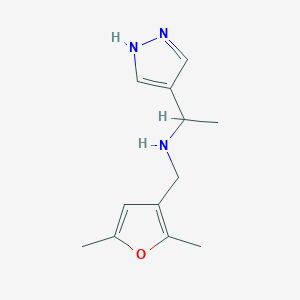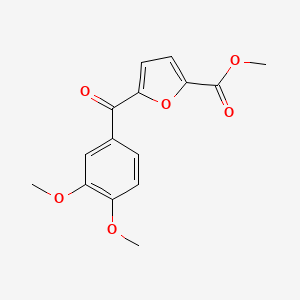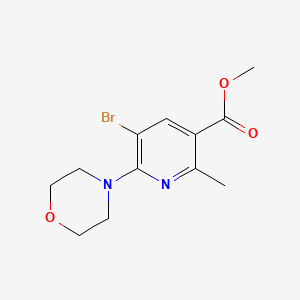
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is a heterocyclic compound that contains a pyrrole ring substituted with bromine atoms and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile typically involves the bromination of a pyrrole derivative followed by the introduction of a nitrile group. One common method involves the reaction of a pyrrole with bromine in the presence of a suitable solvent, such as acetic acid, to yield the dibromo derivative. This intermediate is then reacted with a nitrile source, such as acetonitrile, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrrole ring can be oxidized to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Various oxidized forms of the pyrrole ring.
Aplicaciones Científicas De Investigación
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5,6-Dibromo-3-oxo-2,3-dihydro-1H-indene-1-ylidene)malononitrile
- 2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)propionitrile
Uniqueness
2-(3,4-Dibromo-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitrile is unique due to its specific substitution pattern on the pyrrole ring and the presence of both bromine atoms and a nitrile group
Propiedades
Fórmula molecular |
C6H4Br2N2O |
|---|---|
Peso molecular |
279.92 g/mol |
Nombre IUPAC |
2-(3,4-dibromo-5-oxo-2H-pyrrol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-3-10(2-1-9)6(11)5(4)8/h2-3H2 |
Clave InChI |
AYFQURASPWKKNU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)N1CC#N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3-Aminopyrrolidin-1-yl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11787884.png)



![5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11787900.png)
![3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11787906.png)

![Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787915.png)

![(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11787935.png)

![5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787951.png)
![8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B11787956.png)
